The Discovery and Synthesis of Sarolaner: A Technical Overview
The Discovery and Synthesis of Sarolaner: A Technical Overview
Sarolaner, a potent isoxazoline ectoparasiticide, represents a significant advancement in veterinary medicine for the control of flea and tick infestations in companion animals. Developed by Zoetis, its discovery was the result of a targeted lead optimization program aimed at identifying a novel, orally active compound with superior efficacy and a favorable pharmacokinetic profile. This technical guide provides an in-depth look at the discovery, synthesis, mechanism of action, and efficacy of Sarolaner for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization
The journey to discover Sarolaner began with a focused effort at Zoetis to create a new isoxazoline specifically for use in companion animals, starting with de novo synthesis in their research laboratories.[1] The isoxazoline chemical class was identified in the agrochemical sector and recognized for its potent insecticidal and acaricidal properties through the inhibition of GABA-gated and glutamate-gated chloride channels in invertebrates.[2]
The discovery program for Sarolaner involved a meticulous screening process to identify the most promising candidates.
Experimental Protocol: In Vitro Screening
-
Initial Flea Assay: A blood-feeding assay was utilized for the initial whole-organism screening against the cat flea, Ctenocephalides felis.[1] Compounds demonstrating robust activity in this assay proceeded to the next stage.
-
Tick Assay: Efficacious compounds from the flea assay were then tested in an in vitro ingestion assay against the soft tick, Ornithodoros turicata.[1]
-
Comparative Analysis: Sarolaner was compared head-to-head with other isoxazolines, afoxolaner and fluralaner, in these in vitro assays to determine relative potency.[1][3]
This screening process identified Sarolaner (then coded as PF-06450567) as a highly potent candidate.[3] A key to its success is its unique molecular structure, which includes spiroazetidine and sulfone moieties, contributing to its high potency and favorable pharmacokinetic properties.[1][4] Furthermore, researchers isolated the chirally pure S-enantiomer, which was found to be responsible for the flea and tick activity, thereby reducing potential off-target effects from the inactive R-enantiomer.[1][5]
Experimental Protocol: In Vivo Safety and Efficacy Screening
-
Rodent Safety Screen: Promising compounds from in vitro testing were first assessed in mice as a primary in vivo safety screen at doses up to 30 mg/kg.[3][5]
-
Canine Safety, Pharmacokinetic, and Efficacy Studies: Compounds that proved safe in rodents were advanced to comprehensive studies in dogs. These studies established the safety profile, pharmacokinetic parameters, and efficacy against both fleas (C. felis) and multiple tick species (Rhipicephalus sanguineus, Ixodes ricinus, and Dermacentor reticulatus) following oral administration.[3] The World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines were followed for evaluating the efficacy of parasiticides in these studies.[6][7]
Synthesis Pathway
The primary synthetic routes for isoxazoline derivatives involve either the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.[2][8] While the specific, proprietary synthesis of Sarolaner is detailed in patent literature, a general and plausible pathway can be illustrated based on established isoxazoline synthesis strategies. A key aspect of the synthesis of the active drug is the stereoselective process to enrich the more active (S)-enantiomer.[9]
Mechanism of Action
Sarolaner exerts its ectoparasiticidal effect by non-competitively blocking ligand-gated chloride channels in the nervous system of invertebrates.[10][11] Specifically, it targets γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[10] This inhibition blocks the uptake of chloride ions into nerve cells, leading to persistent depolarization, uncontrolled nervous system activity, convulsions, and ultimately, the death of the arthropod.[10][12]
A crucial aspect of Sarolaner's safety profile is its high selectivity for invertebrate nerve receptors over their mammalian counterparts.[10][12] This selective toxicity ensures its efficacy against fleas and ticks while maintaining a wide margin of safety in dogs.[3]
Experimental Protocol: Electrophysiology Assays
-
The mechanism of action was confirmed through electrophysiology assays using Chinese Hamster Ovary (CHO-K1) cell lines.[1][5]
-
These cell lines were engineered to stably express the resistance-to-dieldrin (RDL) gene from the cat flea, which codes for a subunit of the GABA-gated chloride channel.[1][5]
-
The assays demonstrated that Sarolaner potently inhibited GABA-elicited currents in channels from both insecticide-susceptible and resistant fleas with similar potency.[1][5]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. zoetis.mx [zoetis.mx]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative speed of kill of sarolaner (Simparica™ Chewables) and fluralaner (Bravecto®) against induced infestations of Amblyomma americanum on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative speed of kill of sarolaner (Simparica™) and fluralaner (Bravecto®) against induced infestations of Ctenocephalides felis on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20170311601A1 - Process for the preparation of isoxazoline compounds - Google Patents [patents.google.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Current review of isoxazoline ectoparasiticides used in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
